An In-depth Technical Guide to 3-Methoxypyrazine-2-carbonitrile: Core Properties and Scientific Applications
An In-depth Technical Guide to 3-Methoxypyrazine-2-carbonitrile: Core Properties and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Methoxypyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific molecule, this document leverages established principles and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, a robust protocol for its synthesis, and a detailed examination of its spectroscopic signature. The guide culminates in a discussion of its potential biological activities and applications, drawing parallels with related cyanopyrazine derivatives.
Introduction and Scientific Context
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules, ranging from flavor and fragrance agents to pharmaceuticals.[1] The introduction of specific functional groups, such as methoxy (-OCH₃) and cyano (-C≡N), can significantly modulate the electronic properties, reactivity, and biological profile of the pyrazine ring. 3-Methoxypyrazine-2-carbonitrile combines the electron-donating character of the methoxy group with the electron-withdrawing nature of the nitrile, creating a unique electronic environment that makes it a compelling target for synthetic and medicinal chemistry.
While extensive research exists for various alkylated methoxypyrazines and other cyanopyrazines, 3-Methoxypyrazine-2-carbonitrile itself remains a less-explored chemical entity.[2] This guide aims to bridge this knowledge gap by providing a predictive framework based on the well-documented chemistry of its constituent functional groups and parent heterocycle. The insights herein are intended to empower researchers to confidently synthesize, characterize, and explore the potential of this promising molecule.
Predicted Physicochemical Properties
The fundamental properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The following table summarizes the predicted physicochemical properties of 3-Methoxypyrazine-2-carbonitrile, calculated based on its chemical structure.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | - |
| IUPAC Name | 3-Methoxypyrazine-2-carbonitrile | - |
| CAS Number | 75018-05-2 | [3] |
| Appearance | Predicted to be a white to light yellow solid | Analogy to similar pyrazine derivatives |
| Boiling Point | >200 °C (estimated) | Analogy to 2-cyanopyrazine[4] |
| Melting Point | 85-95 °C (estimated) | Analogy to substituted pyrazines |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate); sparingly soluble in water. | General solubility of similar heterocycles |
Synthesis and Mechanistic Rationale
The synthesis of 3-Methoxypyrazine-2-carbonitrile can be logically approached through a multi-step sequence starting from a readily available pyrazine precursor. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success. The causality behind each step is explained to provide a deeper understanding of the protocol.
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with the conversion of a hydroxypyrazine to a chloropyrazine, followed by a nucleophilic substitution to introduce the methoxy group, and finally, a palladium-catalyzed cyanation to install the nitrile.
Caption: Proposed synthesis of 3-Methoxypyrazine-2-carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Chloro-2-methoxypyrazine
This initial step involves the conversion of a dihydroxypyrazine to a chloromethoxypyrazine. This is a common strategy in pyrazine chemistry.[5][6]
-
Chlorination: To a flask containing 2,3-pyrazinediol, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. The rationale for using POCl₃ is its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.
-
Reaction: Heat the mixture under reflux for several hours. The elevated temperature is necessary to drive the chlorination reaction to completion.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like dichloromethane.
-
Methoxylation: The crude 3-chloropyrazin-2-ol is dissolved in methanol. A solution of sodium methoxide (NaOCH₃) in methanol is then added.[6] This is a classic Williamson ether synthesis, where the methoxide anion acts as a nucleophile, displacing the more reactive chlorine atom. The reaction is typically stirred at room temperature until completion.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-chloro-2-methoxypyrazine.
Step 2: Palladium-Catalyzed Cyanation
The final step introduces the nitrile group. Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-CN bonds on aromatic and heteroaromatic rings.[3]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 3-chloro-2-methoxypyrazine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a suitable solvent like dimethylformamide (DMF).
-
Causality of Reagents:
-
Zn(CN)₂: Serves as the cyanide source. It is often preferred over other cyanide salts due to its lower toxicity and better performance in many catalytic systems.
-
Palladium Catalyst & Ligand: The Pd(0) catalyst and the dppf ligand form the active catalytic species that facilitates the oxidative addition of the chloropyrazine and the subsequent reductive elimination of the final product. The dppf ligand is crucial for stabilizing the palladium complex and promoting the desired reaction.
-
-
Reaction: Heat the mixture at a temperature typically between 80-120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to afford pure 3-Methoxypyrazine-2-carbonitrile.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following sections predict the key features in the NMR, IR, and Mass Spectra of 3-Methoxypyrazine-2-carbonitrile, based on data from analogous compounds.[7][8][9][10]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electronic effects of the methoxy and cyano groups on the pyrazine ring.
Caption: Predicted NMR spectral data for 3-Methoxypyrazine-2-carbonitrile.
Rationale for Predictions:
-
¹H NMR: The two protons on the pyrazine ring (H-5 and H-6) are expected to appear as doublets in the aromatic region, deshielded due to the electronegativity of the ring nitrogens.[10] The methoxy protons will appear as a characteristic singlet further upfield.
-
¹³C NMR: The carbon attached to the methoxy group (C-3) will be the most deshielded carbon on the ring.[8][11] The nitrile carbon (-C≡N) has a characteristic chemical shift, and the methoxy carbon will appear in the typical range for sp³ carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The spectrum of 3-Methoxypyrazine-2-carbonitrile is expected to show characteristic absorption bands for the nitrile and methoxy groups, as well as the aromatic pyrazine ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Rationale |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, strong intensity | Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9][12] |
| C-O (Methoxy) | 1250 - 1300 (asymmetric) & 1000 - 1050 (symmetric) | Strong intensity | Characteristic stretches for an aryl ether. |
| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Medium to strong intensity | Stretching vibrations of the pyrazine ring. |
| Aromatic C-H | 3000 - 3100 | Weak to medium intensity | Stretching vibrations of the C-H bonds on the pyrazine ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is useful for structural confirmation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 135, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 120.
-
Loss of carbon monoxide (CO) from the M⁺-CH₃ fragment, a common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 92.
-
Loss of HCN from the pyrazine ring, a characteristic fragmentation of nitrogen heterocycles, would also be possible.[13]
-
Potential Applications and Biological Relevance
The unique combination of functional groups in 3-Methoxypyrazine-2-carbonitrile suggests several potential avenues for research and application, particularly in drug discovery.
Scaffold for Medicinal Chemistry
The pyrazine ring is a well-known "privileged scaffold" in medicinal chemistry. The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, allowing for the generation of diverse compound libraries. Furthermore, cyanopyridine and cyanopyrazine derivatives have been investigated for a range of biological activities.[7][14]
-
Enzyme Inhibition: Structurally related cyanopyridines have shown inhibitory activity against enzymes like carbonic anhydrase.[14] The electronic properties of 3-Methoxypyrazine-2-carbonitrile make it a candidate for screening against various enzyme targets.
-
Antimicrobial Activity: Pyrazine and cyanopyridine derivatives have been reported to possess antimicrobial and antitubercular properties.[15] This compound could serve as a starting point for the development of new anti-infective agents.
Logical Framework for Biological Screening
Caption: A logical workflow for investigating the biological potential.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]
Conclusion
3-Methoxypyrazine-2-carbonitrile stands as a molecule of significant synthetic and medicinal potential. Although direct experimental data is sparse, this technical guide has provided a robust, predictive framework for its fundamental properties, synthesis, and characterization. By leveraging established chemical principles and data from structurally related compounds, a logical and scientifically sound approach to working with this molecule has been outlined. The proposed synthetic route is efficient and relies on well-understood reactions, while the predicted spectroscopic data offers a clear blueprint for structural verification. The potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors and antimicrobial agents, highlight the value of this compound for further investigation. It is our hope that this guide will serve as a catalyst for future research into the chemistry and biological activity of this promising heterocyclic compound.
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